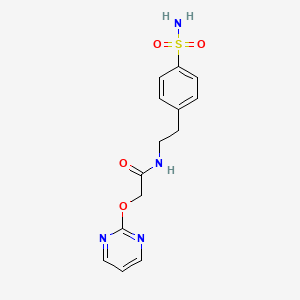

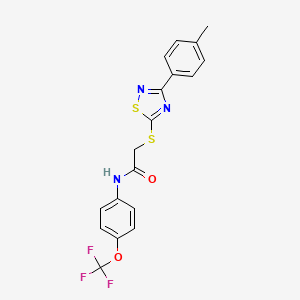

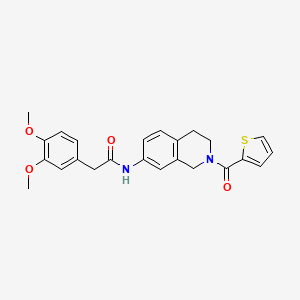

2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)acetamide, also known as P2Y12 receptor antagonist, is a chemical compound that is widely used in scientific research for its ability to block the P2Y12 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombosis. The P2Y12 receptor is an important target for the treatment of cardiovascular diseases, such as myocardial infarction and stroke.

Applications De Recherche Scientifique

Crystallography and Structural Analysis

Research has demonstrated the utility of pyrimidin-2-yloxy derivatives in elucidating crystal structures. For instance, studies have shown how molecules with a pyrimidine ring can adopt folded conformations, which are crucial for understanding molecular interactions and designing new compounds with desired properties (Subasri et al., 2017) (Subasri et al., 2016).

Radiopharmaceuticals

Derivatives of pyrimidin-2-yloxy compounds have been explored for their potential in imaging applications, particularly in positron emission tomography (PET) for the selective imaging of the translocator protein (18 kDa). Such studies highlight the role of these compounds in developing radioligands for diagnostic purposes (Dollé et al., 2008).

Biochemistry and Binding Studies

In biochemistry, pyrimidin-2-yloxy derivatives have been used to study interactions with proteins such as bovine serum albumin (BSA). These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Meng et al., 2012).

Antimicrobial and Antitubercular Activity

Pyrimidin-2-yloxy derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the search for new therapeutic agents against infectious diseases (Majithiya & Bheshdadia, 2022).

Enzyme Inhibition for Herbicide Design

The design of acetohydroxyacid synthase inhibitors, targeting the biosynthesis of branched-chain amino acids in plants, has utilized pyrimidin-2-yloxy derivatives. This research aids in developing new herbicides with enhanced efficacy (He et al., 2007).

Quantum Chemical Studies and Drug Design

Pyrimidin-2-yloxy derivatives have been subject to quantum chemical studies to explore their molecular structures, interactions, and potential as antiviral agents against diseases such as COVID-19. This research underscores the compound's role in the development of new drugs with specific targeting capabilities (Mary et al., 2020).

Antitumor Activity

Investigations into the antitumor activities of pyrimidin-2-yloxy derivatives have led to the identification of compounds that exhibit significant efficacy against various cancer cell lines, offering insights into new chemotherapy agents (Alqasoumi et al., 2009).

Propriétés

IUPAC Name |

2-pyrimidin-2-yloxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c15-23(20,21)12-4-2-11(3-5-12)6-9-16-13(19)10-22-14-17-7-1-8-18-14/h1-5,7-8H,6,9-10H2,(H,16,19)(H2,15,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRKUNOLCOSUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

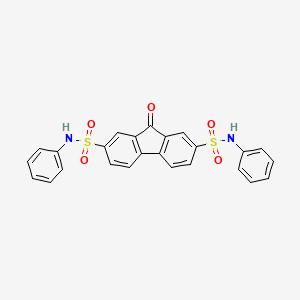

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

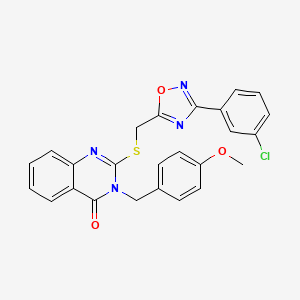

![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)

![2-cyclopentyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2967996.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)

![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)